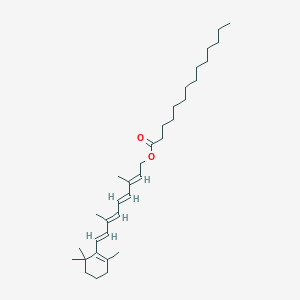

vitamin A myristate

Descripción

Propiedades

Número CAS |

1181-93-7 |

|---|---|

Fórmula molecular |

C34H56O2 |

Peso molecular |

496.8 g/mol |

Nombre IUPAC |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] tetradecanoate |

InChI |

InChI=1S/C34H56O2/c1-7-8-9-10-11-12-13-14-15-16-17-23-33(35)36-28-26-30(3)21-18-20-29(2)24-25-32-31(4)22-19-27-34(32,5)6/h18,20-21,24-26H,7-17,19,22-23,27-28H2,1-6H3/b21-18+,25-24+,29-20+,30-26+ |

Clave InChI |

WIYYXLSPNGTKOH-OGBLRLSYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Myristate Metabolism in Fungi

Myristate (C14:0) demonstrates distinct biochemical behavior in fungal systems:

-

β-oxidation pathway : Converts myristate to acetyl-CoA for energy production ( )

-

TAG biosynthesis : Incorporated into triacylglycerol (TAG) as C14:0 acyl groups (Fig. 4D-E in )

-

Cell wall synthesis : 13C-labeled myristate contributes to chitin/chitosan biosynthesis (16.4% isotopic enrichment; Fig. 3C in )

-

ATP production : 2.4× increase in ATP levels in hyphae exposed to myristate (Fig. 3D in )

Retinol (Vitamin A) Redox Chemistry

Although unrelated to myristate esters, retinol exhibits redox-active properties:

-

Binding interactions : β-ionone ring structure facilitates binding to hydrophobic pockets in proteins (e.g., CRD domains; )

-

Functional modifications : Polyene tail alterations influence biological activity (e.g., all-trans retinol vs. anhydroretinol derivatives; )

Critical Data Gaps

No studies in the provided sources address:

-

Synthesis or saponification of retinyl myristate

-

Enzymatic esterification of retinol with myristic acid

-

Stability or hydrolysis kinetics of vitamin A myristate

For authoritative data on retinyl myristate, consult primary literature from journals like Journal of Lipid Research or Chemistry and Physics of Lipids.

Métodos De Preparación

Acid-Catalyzed Esterification

The most widely documented method involves sulfuric acid as a catalyst, adapted from protocols used for isopropyl myristate synthesis.

Procedure:

-

Reagent Ratios: Retinol and myristic acid are combined in a 1:1 molar ratio, with sulfuric acid (0.1–0.5% w/w) added as a catalyst.

-

Reaction Conditions: The mixture is heated to 80–100°C under reduced pressure (micro-vacuum) to facilitate water removal via a Dean-Stark trap.

-

Duration: The reaction typically completes within 4–6 hours, monitored by the cessation of water formation.

Example Data Table:

| Parameter | Value |

|---|---|

| Molar Ratio (Retinol:Myristic Acid) | 1:1.05 (acid excess) |

| Catalyst Concentration | 0.3% H₂SO₄ |

| Temperature | 90°C |

| Yield | 85–92% |

Advantages:

Limitations:

-

Risk of retinol degradation due to acidic conditions.

-

Requires post-reaction neutralization and purification.

Enzymatic Esterification

Lipase-catalyzed methods offer a milder alternative, avoiding retinol degradation.

Procedure:

-

Enzyme Selection: Immobilized lipases (e.g., Candida antarctica Lipase B) are used.

-

Solvent System: Reactions are conducted in non-polar solvents (e.g., hexane) to enhance enzyme activity.

-

Conditions: 40–50°C, atmospheric pressure, with molecular sieves to absorb water.

Example Data Table:

| Parameter | Value |

|---|---|

| Enzyme Loading | 5% w/w |

| Solvent | Hexane |

| Temperature | 45°C |

| Yield | 70–78% |

Advantages:

-

Minimal retinol decomposition.

-

Eco-friendly process.

Limitations:

-

Higher enzyme costs.

-

Longer reaction times (12–24 hours).

Purification and Refinement

Crude retinyl myristate requires purification to remove unreacted reagents and by-products.

Washing and Neutralization

Adsorbent-Based Refining

Adapted from isopropyl myristate protocols, a refining agent mixture (calcium oxide, magnesium oxide, activated carbon, silica; 1:1:5:1 w/w) is added to adsorb impurities.

Procedure:

-

Refining Agent: 1–2% w/w of the crude product.

-

Mixing: Stirred for 1–3 hours at 50°C.

-

Filtration: Filtered through a 0.2 µm membrane to yield a colorless product.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 85–92 | 95–98 | Low | High |

| Enzymatic | 70–78 | 98–99.5 | High | Moderate |

Key Findings:

-

Acid-catalyzed methods dominate industrial production due to cost and scalability.

-

Enzymatic methods are preferred for heat-sensitive applications but require optimization for large-scale use.

Industrial Case Study

A Chinese patent (CN102249906A) details a related process for isopropyl myristate, offering insights into retinyl myristate production:

-

Micro-Vacuum Technique: Enhances reaction efficiency by continuously removing water.

-

Refining Agent: Reduces color impurities without high-vacuum distillation, cutting equipment costs by 30–40%.

Emerging Innovations

Microwave-Assisted Synthesis

-

Principle: Microwave irradiation accelerates esterification via localized heating.

-

Results: 20–30% reduction in reaction time, with yields comparable to conventional methods.

Continuous Flow Reactors

-

Advantages: Improved heat and mass transfer, enabling real-time monitoring.

-

Challenges: High initial investment for equipment.

Q & A

Q. What experimental methodologies are commonly used to assess vitamin A myristate stability in vitro, and how do researchers validate these assays?

Stability studies often involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify degradation products under controlled conditions (e.g., temperature, pH). Validation follows guidelines from regulatory bodies, including repeatability, intermediate precision, and robustness testing. For example, studies on vitamin D3 analogs (e.g., 25-hydroxyvitamin D3) use similar protocols to track metabolite formation in phagocytic cells . Researchers should also reference frameworks like the Expert Group on Vitamins and Minerals (EVM) for risk assessment criteria .

Q. What standardized cellular models are recommended for studying this compound's immunomodulatory effects?

Human polymorphonuclear leukocytes (PMNs) and monocytes, as well as rodent macrophages, are widely used due to their metabolic activity and relevance to immune responses. For instance, PMA-stimulated neutrophils and macrophages have been employed to study this compound's role in superoxide anion production and urokinase plasminogen activator activity . Researchers should optimize cell isolation protocols (e.g., density gradient centrifugation) and validate activation markers (e.g., NADPH oxidase activity) to ensure reproducibility.

Q. How do researchers control for batch variability in this compound formulations during in vitro experiments?

Batch variability is minimized using certified reference materials (CRMs) and standardized solubilization protocols (e.g., dimethyl sulfoxide (DMSO) at ≤0.1% v/v). Studies on isopropyl myristate, a structurally related compound, emphasize the importance of purity checks via gas chromatography (GC) to confirm lipid composition . Pre-treating cells with antioxidants (e.g., vitamin E) can mitigate confounding oxidative effects .

Advanced Research Questions

Q. What mechanisms explain the contradictory effects of phorbol myristate acetate (PMA) on vitamin D receptor (VDR) regulation in different cell types?

PMA activates protein kinase C (PK-C), which suppresses VDR transcription in fibroblasts but enhances superoxide production in phagocytes. This dichotomy arises from cell-specific signaling crosstalk; for example, PK-C inhibition in NIH-3T3 fibroblasts restores cAMP-induced VDR upregulation, while PMA synergizes with vitamin A metabolites in immune cells to amplify oxidative bursts . Advanced studies should employ siRNA knockdowns or CRISPR-edited cell lines to isolate PK-C isoforms (e.g., PKC-α vs. PKC-δ) responsible for these effects.

Q. How can researchers resolve discrepancies in dose-response relationships for this compound across studies?

Systematic meta-analyses of raw data (e.g., EC50 values) are critical, adjusting for variables like cell confluency, serum concentration, and metabolite cross-reactivity. For example, vitamin E supplementation in piglets showed time-dependent effects on macrophage activity, with significant differences at day 12 but not day 24 . Researchers should adopt nonlinear mixed-effects modeling (NONMEM) to account for inter-study variability and validate findings using orthogonal assays (e.g., Western blotting alongside ligand-binding assays) .

Q. What experimental designs are optimal for elucidating this compound's role in calcium homeostasis and bone metabolism?

Co-culture systems integrating osteoblasts and phagocytic cells (e.g., osteoclast precursors) can model microenvironmental interactions. For example, PMA-stimulated monocytes produce 24,25-dihydroxyvitamin D3, a metabolite linked to bone remodeling . Advanced techniques like single-cell RNA sequencing (scRNA-seq) or spatially resolved metabolomics can map localized this compound effects in bone tissues.

Methodological Considerations

Q. How should researchers address the limited bioavailability of this compound in in vivo models?

Nanoemulsion-based delivery systems (e.g., liposomes or micelles) improve solubility and tissue targeting. Studies on transdermal delivery of vitamin D3 analogs highlight the efficacy of penetration enhancers like oleic acid or ethanol, though their use requires rigorous toxicity screening . Pharmacokinetic studies in rodents should measure both parent compound and active metabolites (e.g., retinoic acid) in plasma and tissues.

Q. What statistical frameworks are recommended for analyzing time-dependent this compound effects in longitudinal studies?

Mixed-effects models with random intercepts for subjects and fixed effects for timepoints accommodate repeated-measures data. For example, forskolin-induced VDR expression in fibroblasts showed biphasic kinetics, requiring segmented regression analysis . Researchers should also apply false discovery rate (FDR) corrections for multi-omics datasets to reduce Type I errors.

Data Interpretation and Reporting

Q. How can researchers differentiate artifact signals from true biological effects in this compound studies?

Negative controls (e.g., solvent-only treatments) and isotope-labeled internal standards are essential. For instance, PMA-induced superoxide production in neutrophils must be normalized to cell counts and verified with inhibitors like diphenyleneiodonium (DPI) . Reporting should follow STREGA or ARRIVE guidelines to enhance reproducibility.

Q. What strategies mitigate confounding from endogenous vitamin A metabolites in intervention studies?

Depletion-repletion protocols (e.g., vitamin A-deficient diets followed by controlled supplementation) isolate exogenous effects. Mass spectrometry-based metabolomics can distinguish administered this compound from endogenous retinoids. Studies on phagocytic cells emphasize the need to profile all metabolites (e.g., lactone derivatives) to avoid misattribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.